3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid
Description
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxyl-substituted phenyl ring at the 3-position and a trifluoromethyl group at the 5-position of the benzoic acid core. This structure combines electron-withdrawing (fluoro, trifluoromethyl) and hydrogen-bonding (hydroxyl) groups, which influence its physicochemical properties, such as acidity, solubility, and biological activity.
Properties
IUPAC Name |
3-(5-fluoro-2-hydroxyphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-10-1-2-12(19)11(6-10)7-3-8(13(20)21)5-9(4-7)14(16,17)18/h1-6,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBYIBCYHRIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689461 | |
| Record name | 5'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-00-0 | |
| Record name | 5'-Fluoro-2'-hydroxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-2-hydroxybenzoic acid.
Coupling Reaction: The final step involves coupling the intermediate with a suitable benzoic acid derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physical properties, and functional implications.
Substituent Position and Electronic Effects
- 3-Fluoro-5-trifluoromethylbenzoic acid (CAS 161622-05-5): Differs in the position of the fluorine atom (3- vs. 5-position on the phenyl ring) and lacks the hydroxyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .
- 5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) : Features a trifluoromethyl group at the 2-position instead of the 5-position. Steric hindrance near the carboxylic acid may reduce reactivity in esterification or amidation reactions .
Functional Group Modifications
- 3-(5-Fluoro-2-methoxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1262006-93-8) : Replaces the hydroxyl group with a methoxy group. Methoxy is electron-donating, decreasing acidity (higher pKa) compared to the hydroxyl analog. This substitution may enhance lipophilicity, favoring membrane permeability in biological systems .
- 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Contains chlorine and multiple fluorine atoms. The additional fluorine at the 4-position may further polarize the molecule, affecting solubility in polar solvents .
Multicomponent Substituted Analogs
- 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261930-96-4) : Incorporates a carboxyl group on the phenyl ring, introducing an additional acidic site. This increases water solubility but may complicate pharmacokinetics due to higher polarity .
- 2,5-Bis(trifluoromethyl)benzoic acid (CAS 42580-42-7): Features two trifluoromethyl groups, amplifying electron-withdrawing effects. This could result in significantly stronger acidity (lower pKa) compared to mono-trifluoromethyl analogs .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Acidity Trends: The trifluoromethyl group significantly lowers the pKa of benzoic acids. For example, 2,5-bis(trifluoromethyl)benzoic acid is stronger than mono-substituted analogs . The hydroxyl group in the target compound may partially offset this effect via intramolecular hydrogen bonding .
- Biological Activity: Fluorinated benzoic acids are prevalent in agrochemicals (e.g., chloramben, a herbicide analog).
- Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., CF₃, F) requires careful optimization of reaction conditions, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid via multistep routes .
Biological Activity
3-(5-Fluoro-2-hydroxyphenyl)-5-trifluoromethylbenzoic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C14H8F4O2
- Molecular Weight: 300.2 g/mol
- CAS Number: 1261928-00-0
The compound exhibits its biological effects primarily through the inhibition of specific cellular pathways. Its mechanism includes:
- Inhibition of Tubulin Polymerization: Similar to other benzoic acid derivatives, it binds to tubulin, disrupting microtubule formation which is critical for mitosis. This leads to cell cycle arrest and apoptosis in cancer cells.
- Targeting Mitochondrial Pathways: It may also influence mitochondrial-dependent apoptotic pathways, enhancing cell death in malignant cells.
Anticancer Properties
Research indicates that this compound has significant anticancer properties. In vitro studies have shown:
- Cell Line Studies: The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, it exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | Tubulin inhibition |
| A549 (Lung Cancer) | 4.3 | Apoptosis induction |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Cyclooxygenase Inhibition: Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which are involved in inflammation and cancer progression.
Case Studies
-
Study on MCF-7 Cells:
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound's ability to disrupt microtubule dynamics was a key factor in its anticancer activity.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent against tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
